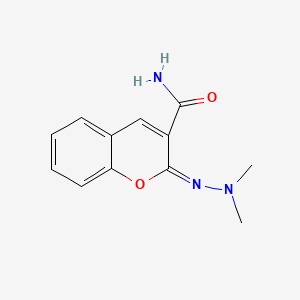
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydrazone functional group, which is known for its potential in various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide typically involves the condensation of 2,2-dimethylhydrazine with a suitable chromene derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxylate
- (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxylic acid
Uniqueness
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
生物活性
(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chromene backbone with a carboxamide functional group and a dimethylhydrazine moiety, which may contribute to its biological effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, indicating its potential as a chemotherapeutic agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- In vivo Studies : Animal models have shown that the compound reduces inflammation markers such as TNF-alpha and IL-6 when administered in doses of 5 mg/kg body weight. Histological analysis revealed decreased infiltration of inflammatory cells in tissues .
Data Table: Summary of Biological Activities
Case Study 1: Breast Cancer Cell Lines
In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation, with IC50 values determined at approximately 8 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment .
Case Study 2: Inflammatory Response in Animal Models
A study involving mice subjected to induced inflammation showed that administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. The histological examination further supported these findings with lower levels of inflammatory cell infiltration observed in treated mice .
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
(2E)-2-(dimethylhydrazinylidene)chromene-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)14-12-9(11(13)16)7-8-5-3-4-6-10(8)17-12/h3-7H,1-2H3,(H2,13,16)/b14-12+ |
InChIキー |
LKAAGZWJXSZIQK-WYMLVPIESA-N |
異性体SMILES |
CN(C)/N=C/1\C(=CC2=CC=CC=C2O1)C(=O)N |
正規SMILES |
CN(C)N=C1C(=CC2=CC=CC=C2O1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















